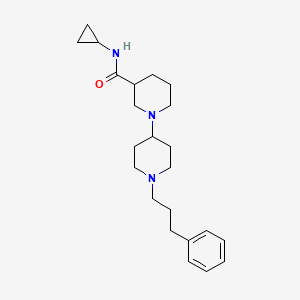
4-formylphenyl 4-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formylphenyl 4-iodobenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a versatile compound that can be synthesized using various methods and has numerous biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-formylphenyl 4-iodobenzoate is complex and depends on the specific application. In general, it is believed to inhibit the activity of certain enzymes and receptors by binding to them and altering their function. It may also act as a reactive intermediate in chemical reactions, leading to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-formylphenyl 4-iodobenzoate are varied and depend on the specific application. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular processes. It may also have toxic effects on cells and tissues at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-formylphenyl 4-iodobenzoate in laboratory experiments is its versatility. It can be used in a wide range of applications, from the synthesis of novel organic compounds to the study of biological processes. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, there are some limitations to its use. It may have toxic effects on cells and tissues at high concentrations, and its mechanism of action can be complex and difficult to study.
Orientations Futures
There are numerous potential future directions for the use of 4-formylphenyl 4-iodobenzoate in scientific research. One area of interest is the development of new drugs and pharmaceuticals based on its structure and mechanism of action. It may also be used as a fluorescent probe for imaging cellular processes or as a precursor for the synthesis of other compounds. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects, as well as its applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 4-formylphenyl 4-iodobenzoate is a versatile compound with numerous potential applications in scientific research. Its synthesis methods, mechanism of action, and biochemical and physiological effects make it a valuable tool for studying biological processes and developing new drugs and pharmaceuticals. While there are some limitations to its use, there are also many potential future directions for its application in various fields. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
There are several methods that can be used to synthesize 4-formylphenyl 4-iodobenzoate, including the reaction of 4-iodobenzoic acid with 4-formylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Another method involves the use of a palladium catalyst to couple 4-iodobenzoic acid with 4-formylphenylboronic acid. The yield and purity of the final product can vary depending on the method used.
Applications De Recherche Scientifique
4-formylphenyl 4-iodobenzoate has been used in various scientific research applications, including the synthesis of novel organic compounds, the development of new drugs and pharmaceuticals, and the study of biological processes. It has been shown to inhibit the activity of certain enzymes and receptors, making it a valuable tool for studying their function. Additionally, it has been used as a fluorescent probe for imaging cellular processes and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
(4-formylphenyl) 4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQHXDPGJZBJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formylphenyl) 4-iodobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6085283.png)
![6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6085308.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B6085317.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-pyridinylacetyl)-2-piperidinecarboxamide](/img/structure/B6085322.png)
![ethyl 3-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]butanoate](/img/structure/B6085339.png)
![5-(2-furyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6085345.png)
![6-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6085355.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B6085356.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6085373.png)